

Application Notes and Protocols for Thioguanosine in Time-lapse Sequencing of RNA

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Compound of Interest

Compound Name: Thioguanosine

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These application notes provide a comprehensive overview and detailed protocols for the use of 6-**thioguanosine** (6sG) in time-lapse sequencing of RNA. This powerful technique allows for the metabolic labeling of newly transcribed RNA, enabling the study of RNA synthesis, processing, and degradation dynamics. By introducing a specific chemical modification, nascent RNA transcripts can be distinguished from the pre-existing RNA pool during high-throughput sequencing.

Two prominent methods utilizing 6-**thioguanosine** are highlighted: TimeLapse-seq with 6sG and the dual-labeling technique, TUC-seq DUAL. These approaches offer a temporal dimension to transcriptomic studies, providing critical insights into the lifecycle of RNA molecules.

Principle of Thioguanosine-Based Time-Lapse Sequencing

Metabolic labeling with 6-**thioguanosine** relies on its incorporation into newly synthesized RNA in place of guanosine.^{[1][2]} Once incorporated, the thiol group on the 6sG serves as a chemical handle for subsequent modification.^[3] This modification alters the base-pairing properties of the nucleoside, leading to a specific mutation during reverse transcription and sequencing.

In the case of 6sG, it is chemically converted to an adenine analog (A').^{[4][5]} This A' is then read as an adenine by reverse transcriptase, resulting in a guanine-to-adenine (G-to-A) transition in the sequencing data.^{[4][6]} By identifying these G-to-A mutations, researchers can pinpoint and quantify the RNA transcripts that were synthesized during the labeling period.^{[1][7]}

The dual-labeling TUC-seq DUAL method further enhances the resolution of RNA dynamics by combining 6sG with 4-thiouridine (4sU).^{[4][5]} 4sU is converted to a cytosine analog, leading to a uridine-to-cytosine (U-to-C) transition. The simultaneous detection of G-to-A and U-to-C mutations allows for a more precise determination of mRNA lifetimes.^{[4][6]}

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with 6-thioguanosine based time-lapse sequencing methods.

Parameter	6-Thioguanosine (TimeLapse-seq)	TUC-seq DUAL (6sG & 4sU)	Reference
Metabolic Label	6-thioguanine (6-TG) or 6-thioguanosine (s6G)	6-thioguanosine (6sG) and 4-thiouridine (4sU)	^{[4][7]}
Resulting Mutation	Guanine to Adenine (G>A)	Guanine to Adenine (G>A) and Uracil to Cytosine (U>C)	^{[4][7]}
Typical Labeling Concentration	25-100 µM	100 µM 6sG and 200 µM 4sU	^[4]
Typical Labeling Time	1 - 4 hours	Pulse 1 (6sG): 2 hours; Pulse 2 (4sU): variable	^{[4][7]}
Observed G>A Mutation Rate	~1.5% (well above background of 0.15%)	Significant increase above background	^{[1][7]}
Comparison to 4sU Incorporation	Lower incorporation rate than 4sU (4.5%)	N/A (uses both)	^{[1][7]}

Application	Method	Key Findings	Reference
Transcriptome-wide RNA population dynamics	TimeLapse-seq with 6sG	Revealed half-lives of over 4000 transcripts.	[1]
mRNA lifetime evaluation	TUC-seq DUAL	Enabled high-accuracy measurements of RNA decay.	[4][5]
Distinguishing newly synthesized from pre-existing RNA	Both	G-to-A mutations serve as a marker for new transcripts.	[1][6]

Experimental Protocols

Protocol 1: TimeLapse-seq with 6-Thioguanosine

This protocol describes the metabolic labeling of cells with 6-thioguanine (6-TG), followed by chemical conversion and preparation for RNA sequencing.

1. Metabolic Labeling of Cells
 - a. Culture cells of interest (e.g., K562) to the desired confluency.
 - b. Prepare a stock solution of 6-thioguanine (6-TG). Due to solubility, using the nucleobase 6-TG is often preferred over the nucleoside 6-**thioguanosine** for cell culture experiments.[7]
 - c. Add 6-TG to the cell culture medium to a final concentration of 25-100 μ M.
 - d. Incubate the cells for the desired labeling period (e.g., 1-4 hours). The optimal time will depend on the half-lives of the RNAs of interest.[7]
2. Total RNA Isolation
 - a. Harvest the cells and isolate total RNA using a standard method, such as TRIzol reagent, followed by a column-based purification kit.
3. Chemical Conversion of 6-**Thioguanosine**
 - a. The specific chemistry for TimeLapse-seq involves an oxidative nucleophilic-aromatic substitution reaction to convert the incorporated 6sG into an adenine analog.[1][2]
 - b. While detailed proprietary reagents may be part of a kit, the principle involves treatment with an oxidant and an amine.

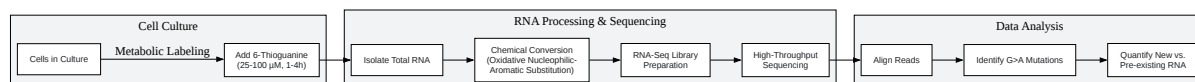
4. Library Preparation and Sequencing a. Prepare RNA sequencing libraries from the chemically treated RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit). b. Perform high-throughput sequencing.
5. Data Analysis a. Align the sequencing reads to the reference genome/transcriptome. b. Identify G-to-A mutations in the sequencing data. c. The frequency of G-to-A mutations in a given transcript is proportional to the amount of newly synthesized RNA. d. Statistical models, such as using a binomial distribution, can be applied to calculate the fraction of new RNA for each transcript.[1]

Protocol 2: TUC-seq DUAL for mRNA Lifetime Analysis

This protocol outlines the dual metabolic labeling of cells with 6-**thioguanosine** and 4-thiouridine to measure mRNA decay rates.

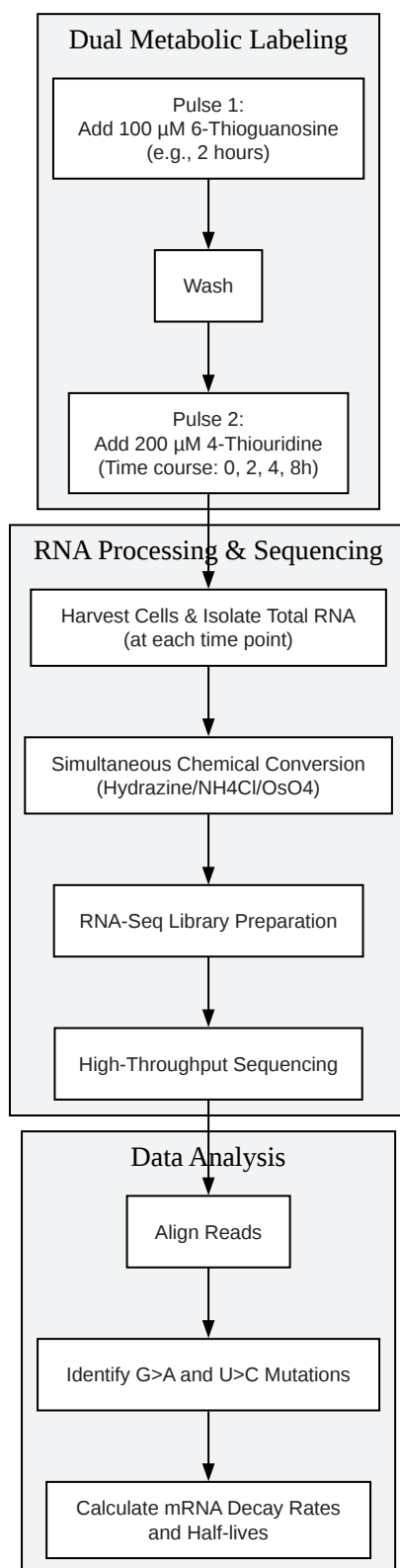
1. Dual Metabolic Labeling a. Pulse 1 (6sG): Label cells with 100 μ M 6-**thioguanosine** for a defined period (e.g., 2 hours) to label the initial pool of newly synthesized RNA.[4] b. Wash: Remove the 6sG-containing medium and wash the cells with fresh medium. c. Pulse 2 (4sU): Add medium containing 200 μ M 4-thiouridine and continue the culture for various time points (e.g., 0, 2, 4, 8 hours). This second pulse labels RNA synthesized after the initial 6sG pulse.
2. Total RNA Isolation a. Harvest cells at each time point and isolate total RNA as described in Protocol 1.
3. Simultaneous Chemical Conversion of 6sG and 4sU a. The conversion chemistry for TUC-seq DUAL is a hydrazine/ NH_4Cl / OsO_4 -based method.[4][5] b. This treatment converts incorporated 6sG to a 6-hydrazino purine derivative (read as A) and 4sU to cytosine.[4] c. The reaction is typically performed by incubating the RNA with a solution containing OsO_4 , NH_4Cl , and hydrazine.
4. Library Preparation and Sequencing a. Prepare and sequence RNA-seq libraries from the converted RNA from each time point.
5. Data Analysis a. Align sequencing reads and identify both G-to-A and U-to-C mutations. b. The decay of the G-to-A signal over the time course of the 4sU pulse reflects the degradation of the initially labeled RNA population. c. By quantifying the decrease in the fraction of G-to-A containing reads for each transcript over time, the mRNA half-life can be calculated.

Visualizations



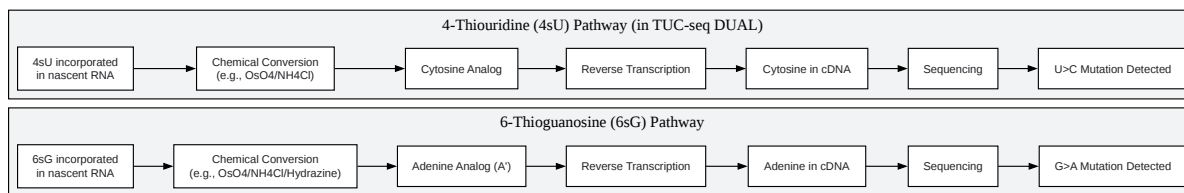
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Caption: Workflow for TimeLapse-seq using 6-**Thioguanosine**.



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Caption: Workflow for TUC-seq DUAL.



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Caption: Chemical conversion and mutation detection pathways.

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